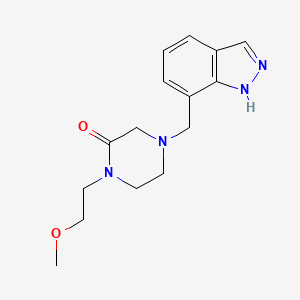![molecular formula C20H24N2O3 B7647442 4-[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-2-yl]pyrrolidin-2-one](/img/structure/B7647442.png)
4-[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-2-yl]pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-2-yl]pyrrolidin-2-one is a chemical compound with potential applications in scientific research. This compound is synthesized using a specific method and has a mechanism of action that is of interest to researchers. In
作用机制
The mechanism of action of 4-[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-2-yl]pyrrolidin-2-one involves its binding to the sigma-1 receptor. This binding results in the modulation of various signaling pathways, including the regulation of calcium ion channels and the activation of protein kinase C. The activation of these pathways can lead to the modulation of neurotransmitter release, neuronal excitability, and cell survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its binding to the sigma-1 receptor. Research has shown that the activation of this receptor can lead to the modulation of various physiological processes, including the regulation of neurotransmitter release, ion channel activity, and cell survival. This compound has also been shown to have potential anti-inflammatory and anti-oxidant effects.
实验室实验的优点和局限性
One advantage of using 4-[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-2-yl]pyrrolidin-2-one in lab experiments is its specificity for the sigma-1 receptor. This specificity allows researchers to study the effects of sigma-1 receptor activation on various physiological processes. However, one limitation of using this compound is its limited availability and high cost.
未来方向
There are several future directions for research involving 4-[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-2-yl]pyrrolidin-2-one. One potential direction is the study of its effects on various neurological and psychiatric disorders, including Alzheimer's disease, depression, and anxiety. Another potential direction is the development of more potent and selective sigma-1 receptor agonists. Additionally, research could focus on the development of new synthesis methods to increase the availability and reduce the cost of this compound.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in scientific research. This compound has a specific synthesis method and mechanism of action that make it of interest to researchers studying the central nervous system. The biochemical and physiological effects of this compound are primarily related to its binding to the sigma-1 receptor. While there are advantages to using this compound in lab experiments, there are also limitations related to its availability and cost. Future research could focus on developing more potent and selective sigma-1 receptor agonists and improving the synthesis methods of this compound.
合成方法
The synthesis of 4-[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-2-yl]pyrrolidin-2-one involves several steps. The first step is the synthesis of 2,5-dimethoxybenzaldehyde, which is then converted to 2,5-dimethoxybenzylamine. The next step involves the reaction of 2,5-dimethoxybenzylamine with 2-chloro-1-(4-methoxyphenyl)ethanone to form the intermediate compound, 4-[1-(2,5-dimethoxyphenyl)ethyl]piperidine. This intermediate is then reacted with 2-pyrrolidinone to yield the final product, this compound.
科学研究应用
4-[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-2-yl]pyrrolidin-2-one has potential applications in scientific research, particularly in the study of central nervous system disorders. This compound has been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of various physiological processes, including neurotransmitter release, ion channel activity, and cell survival. Research has shown that the activation of the sigma-1 receptor can have therapeutic effects in a variety of neurological and psychiatric disorders, including Alzheimer's disease, depression, and anxiety.
属性
IUPAC Name |
4-[1-[(5-phenoxyfuran-2-yl)methyl]piperidin-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c23-19-12-15(13-21-19)18-8-4-5-11-22(18)14-17-9-10-20(25-17)24-16-6-2-1-3-7-16/h1-3,6-7,9-10,15,18H,4-5,8,11-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAQNURZZMGKBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2CC(=O)NC2)CC3=CC=C(O3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-1-[(2-prop-2-ynoxyphenyl)methyl]pyrrolidine-3-sulfonamide](/img/structure/B7647362.png)
![1-Methyl-4-[(1-methyl-3-pyridin-4-ylpyrazol-4-yl)methyl]-2,3-dihydroquinoxaline](/img/structure/B7647363.png)

![2-[4-[(5-Phenoxyfuran-2-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B7647379.png)
![3-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide](/img/structure/B7647399.png)
![N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-propyloxane-4-carboxamide](/img/structure/B7647403.png)
![1-(2-Methoxyethyl)-4-[(1-methyl-3-phenylpyrazol-4-yl)methyl]piperazin-2-one](/img/structure/B7647408.png)
![1-(2-Methoxyethyl)-4-[(3-methyl-1-phenylpyrazol-4-yl)methyl]piperazin-2-one](/img/structure/B7647412.png)
![[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-4-yl]urea](/img/structure/B7647418.png)
![2-(1-Methylpyrazol-4-yl)-4-[(5-phenoxyfuran-2-yl)methyl]morpholine](/img/structure/B7647425.png)

![7-[(5-Phenoxyfuran-2-yl)methyl]-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one](/img/structure/B7647438.png)
![3-[(2,6-difluorophenyl)methylsulfinylmethyl]-N,N-dimethyl-1,2,4-thiadiazol-5-amine](/img/structure/B7647446.png)
![N-cyclopentyl-2-(2',5'-dioxospiro[1,2-dihydroindene-3,3'-pyrrolidine]-1'-yl)acetamide](/img/structure/B7647453.png)